N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl group and the piperidinyl moiety. Common reagents and conditions include:
Starting materials: 3-chloroaniline, 7-methyl-1,8-naphthyridine, 2-ethylpiperidine
Reagents: coupling agents like EDCI or DCC, bases like triethylamine, solvents like dichloromethane or DMF
Conditions: reflux, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups
Reduction: Removal of oxygen atoms or addition of hydrogen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to receptors: Modulating receptor activity to produce a biological response
Inhibition of enzymes: Blocking enzyme activity to alter metabolic pathways
Interaction with DNA/RNA: Affecting gene expression or protein synthesis
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-propylpiperidin-1-yl)methanone
Uniqueness
The uniqueness of N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-3-18-9-4-5-12-28(18)23(29)20-14-25-22-19(11-10-15(2)26-22)21(20)27-17-8-6-7-16(24)13-17/h6-8,10-11,13-14,18H,3-5,9,12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOHNWKAFQCZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Cl)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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